molecular formula C24H29N3O4S B2745598 N,N-diethyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878057-38-6

N,N-diethyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2745598
CAS RN: 878057-38-6
M. Wt: 455.57
InChI Key: QQSJYVHAHLIQRD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as aromatic amides . Amides are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. When the carbonyl group is attached to a benzene ring or other aromatic group, they are known as aromatic amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, amides are typically polar due to the presence of the carbonyl group and the nitrogen atom. They can participate in hydrogen bonding, which can affect their physical properties such as boiling point and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is relevant in the synthesis and modification of chemical structures for various applications, including pharmaceuticals. For example, research on p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts demonstrates the importance of acetamide moieties in natural and pharmaceutical products. These reagents, acting as equivalents of N-acetamide nucleophiles, facilitate the synthesis of substituted products, showcasing the compound's utility in creating N-alkylacetamides and protected amines (Sakai et al., 2022).

Biological Activity

Sulfonamide and acetamide derivatives have been explored for their biological activities, including antimalarial properties and potential COVID-19 therapeutic applications. A study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, highlighting the compound's significance in identifying potential therapeutics (Fahim & Ismael, 2021). Another study focused on the synthesis, characterization, and antibacterial activity of Schiff bases derived from sulfanilamides, emphasizing the compound's role in developing antimicrobial agents (Salehi et al., 2016).

Enzyme Inhibition

Research on enzyme inhibition for therapeutic applications has also featured compounds with acetamide structures. A study investigated the inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase, offering insights into the design of inhibitors for diabetes and neurodegenerative diseases (Abbasi et al., 2019).

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties, as well as how it interacts with biological systems. Some aromatic amides have been found to have toxic effects , but without specific studies on this compound, it’s impossible to provide detailed safety and hazard information.

properties

IUPAC Name

N,N-diethyl-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-4-26(5-2)24(29)16-27-15-22(20-8-6-7-9-21(20)27)32(30,31)17-23(28)25-14-19-12-10-18(3)11-13-19/h6-13,15H,4-5,14,16-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJYVHAHLIQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

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